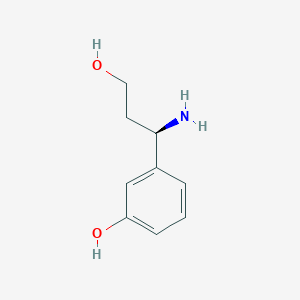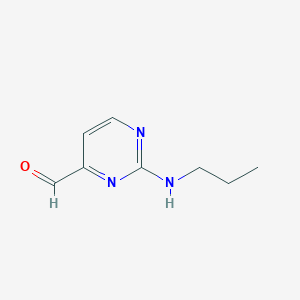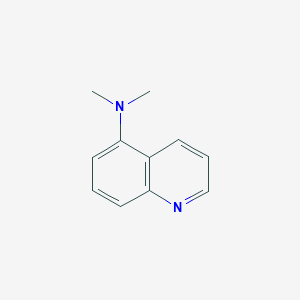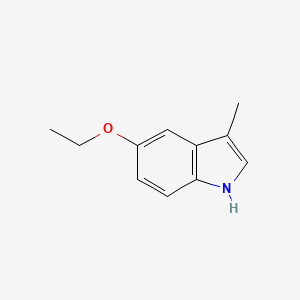![molecular formula C6H5ClN4 B11916220 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine](/img/structure/B11916220.png)
4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[2,1-f][1,2,4]triazines This compound is characterized by its unique structure, which includes a chloro and a methyl group attached to the imidazo[2,1-f][1,2,4]triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-oxobutanoate with suitable amines in the presence of a base, followed by cyclization to form the imidazo[2,1-f][1,2,4]triazine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted imidazo[2,1-f][1,2,4]triazines.
Oxidation Products: Oxidation can lead to the formation of imidazo[2,1-f][1,2,4]triazine N-oxides.
Scientific Research Applications
4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound is investigated for its potential antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may involve inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Comparison: 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-6-methylimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-11-6(10-4)5(7)8-3-9-11/h2-3H,1H3 |
InChI Key |
JGDYGYWQQHLQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B11916175.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11916184.png)


![7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11916210.png)




